molecular formula C10H6FNO3 B2710591 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid CAS No. 1516416-30-0

8-Fluoro-3-hydroxyquinoline-4-carboxylic acid

Cat. No.: B2710591
CAS No.: 1516416-30-0
M. Wt: 207.16
InChI Key: IVDHARKWLBZWCS-UHFFFAOYSA-N
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Description

8-Fluoro-3-hydroxyquinoline-4-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compoundThe molecular formula of this compound is C10H6FNO3, and it has a molecular weight of 207.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with fluorinating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst and a suitable solvent to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different chemical and biological properties .

Mechanism of Action

The mechanism of action of 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it has been shown to inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

  • 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid
  • 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid
  • 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Comparison: 8-Fluoro-3-hydroxyquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

8-fluoro-3-hydroxyquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(10(14)15)7(13)4-12-9(5)6/h1-4,13H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDHARKWLBZWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)F)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516416-30-0
Record name 8-fluoro-3-hydroxyquinoline-4-carboxylic acid
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